molecular formula C10H8OS2 B1580976 5-ACETYL-2,2'-BITHIENYL CAS No. 3515-18-2

5-ACETYL-2,2'-BITHIENYL

Cat. No. B1580976
Key on ui cas rn: 3515-18-2
M. Wt: 208.3 g/mol
InChI Key: GKGAOTYPISAEEK-UHFFFAOYSA-N
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Patent
US05753692

Procedure details

35 ml of NaOCl solution was heated to 55° C. and 5acetyl-2,2'-bithiophene was then added and stirred at 60°-70° C. for 2 hours. Then the reaction solution was cooled by ice bath and aqueous Na2S2O4 solution was added for removing the residual NaOCl. The reaction mixture was acidified by HCl(aq) and filtered to obtain golden product. The product was further recrystallized with 95% ethanol. The melting point of the product was 183-184%.
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-]Cl.[Na+].[C:4]([C:7]1[S:11][C:10]([C:12]2[S:13][CH:14]=[CH:15][CH:16]=2)=[CH:9][CH:8]=1)(=[O:6])C.[O-:17]S(S([O-])=O)=O.[Na+].[Na+]>>[C:4]([C:7]1[S:11][C:10]([C:12]2[S:13][CH:14]=[CH:15][CH:16]=2)=[CH:9][CH:8]=1)([OH:6])=[O:17] |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
35 mL
Type
reactant
Smiles
[O-]Cl.[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CC=C(S1)C=1SC=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)S(=O)[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred at 60°-70° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then the reaction solution was cooled by ice bath
CUSTOM
Type
CUSTOM
Details
for removing the residual NaOCl
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to obtain golden product
CUSTOM
Type
CUSTOM
Details
The product was further recrystallized with 95% ethanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(=O)(O)C1=CC=C(S1)C=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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